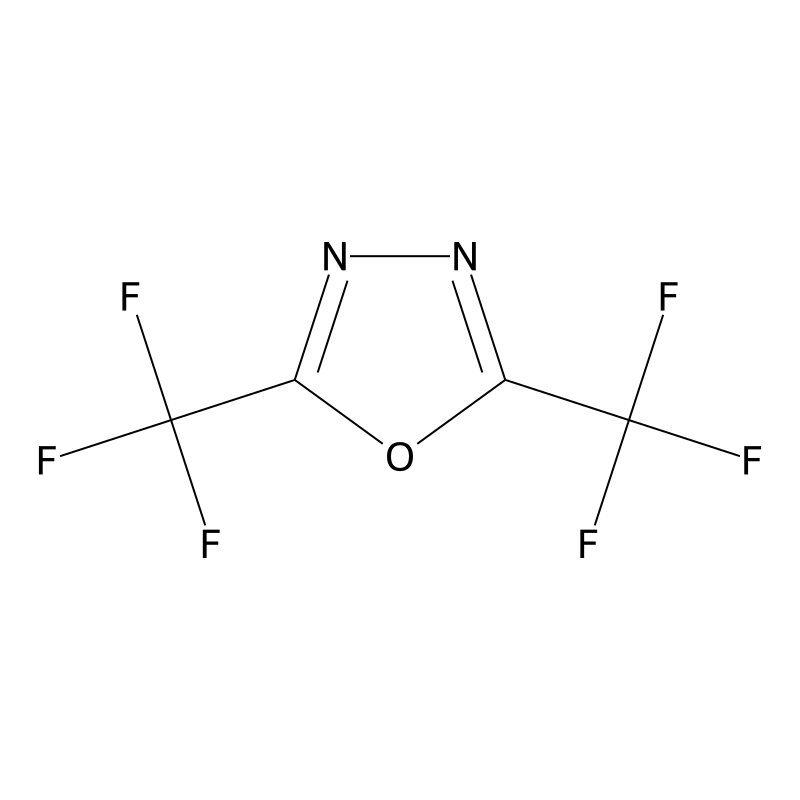

2,5-Bis(trifluoromethyl)-1,3,4-oxadiazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis:

,5-Bis(trifluoromethyl)-1,3,4-oxadiazole is a versatile building block in organic synthesis due to its unique reactivity and electronic properties. It can be employed as a precursor for the synthesis of various heterocyclic compounds, including:

- Triazoles: These nitrogen-containing ring structures are prevalent in pharmaceuticals and functional materials. 2,5-Bis(trifluoromethyl)-1,3,4-oxadiazole can undergo cycloaddition reactions: with alkynes to form triazoles.

- Tetrazoles: Similar to triazoles, tetrazoles are valuable building blocks with diverse applications. 2,5-Bis(trifluoromethyl)-1,3,4-oxadiazole can participate in 1,3-dipolar cycloadditions: with nitrile oxides to yield tetrazoles.

Material Science:

The electron-withdrawing nature of the trifluoromethyl groups in 2,5-Bis(trifluoromethyl)-1,3,4-oxadiazole makes it a valuable component in the development of functional materials. Some potential applications include:

- Organic electronics: The molecule's electronic properties can be tailored for applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

- Fluorinated polymers: Incorporation of 2,5-Bis(trifluoromethyl)-1,3,4-oxadiazole units into polymer structures can enhance their thermal and chemical stability, making them suitable for demanding applications.

Medicinal Chemistry:

The diverse reactivity and potential biological activity of 2,5-Bis(trifluoromethyl)-1,3,4-oxadiazole have sparked interest in its exploration for medicinal chemistry applications. Studies have shown that the molecule exhibits:

- Antimicrobial activity: Research suggests potential against various bacterial and fungal strains, although further investigation is needed.

- Enzyme inhibition: The molecule's ability to interact with specific enzymes is being explored for the development of new therapeutic agents.

2,5-Bis(trifluoromethyl)-1,3,4-oxadiazole is a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms and three carbon atoms, with two trifluoromethyl groups attached to the 2 and 5 positions. This compound is notable for its high thermal stability and unique electronic properties due to the presence of the electronegative trifluoromethyl groups. Its molecular formula is C4F6N2O, and it has garnered interest in various fields of chemistry, particularly in organic synthesis and material science.

- Limited Data: Extensive data on the safety and hazards of BFD is lacking. However, due to the presence of fluorine atoms, it is recommended to handle BFD with appropriate personal protective equipment in a well-ventilated fume hood.

- Cycloaddition to Dienophiles: 2,5-bis(trifluoromethyl)-1,3,4-oxadiazole reacts with dienophiles through a two-step mechanism that involves the extrusion of nitrogen. This results in the formation of derivatives such as 7-oxabicyclo[2.2.1]heptanes .

- Reactions with Primary Amines: It can react with primary amines to synthesize 4-substituted-3,5-bis(trifluoromethyl)-4H-1,2,4-triazoles .

- Reactions with Hydrazine: The compound also reacts with hydrazine to produce 4-amino-3,5-bis(trifluoromethyl)-4H-1,2,4-triazole .

These reactions highlight its versatility as a building block in organic synthesis.

The synthesis of 2,5-bis(trifluoromethyl)-1,3,4-oxadiazole can be achieved through various methods:

- Cycloaddition Reactions: One effective method involves cycloaddition reactions with strained olefins such as norbornenes. This approach allows for the formation of functionalized polynorbornanes in a straightforward manner .

- Thermal Reactions: Classical heating methods have been shown to be more effective than microwave-assisted reactions for synthesizing derivatives from this compound .

These methods emphasize the compound's utility in generating complex organic structures.

The applications of 2,5-bis(trifluoromethyl)-1,3,4-oxadiazole extend into several domains:

- Material Science: Its thermal stability makes it suitable for use in high-performance materials.

- Organic Synthesis: It serves as a valuable intermediate in synthesizing various functionalized compounds.

- Pharmaceutical Chemistry: The potential biological activities associated with oxadiazole derivatives make it a candidate for drug development.

Interaction studies involving 2,5-bis(trifluoromethyl)-1,3,4-oxadiazole typically focus on its reactivity with other chemical species rather than direct biological interactions. For instance:

- The compound's reactivity with different dienophiles has been explored to understand its cycloaddition behavior and selectivity under various conditions .

These studies provide insights into its chemical behavior and potential applications in synthetic chemistry.

Several compounds share structural similarities with 2,5-bis(trifluoromethyl)-1,3,4-oxadiazole. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 1,3,4-Oxadiazole | Heterocyclic | Lacks trifluoromethyl groups; simpler structure |

| 2-Trifluoromethyl-1,3-thiazole | Heterocyclic | Contains sulfur; different electronic properties |

| 5-Trifluoromethyl-1H-pyrazole | Heterocyclic | Different ring structure; potential for different reactivity |

| 2-Amino-1,3,4-oxadiazole | Heterocyclic | Contains amino group; may exhibit different biological activity |

The unique presence of two trifluoromethyl groups in 2,5-bis(trifluoromethyl)-1,3,4-oxadiazole enhances its electronic properties and reactivity compared to these similar compounds. This distinction makes it particularly valuable in organic synthesis and materials science.